3-Ethoxy-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde
Description
3-Ethoxy-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde is a boronic ester-functionalized aromatic aldehyde. Its structure features a benzaldehyde core substituted at the 2-position with a pinacol-protected boronate group (4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl) and at the 3-position with an ethoxy group. This compound serves as a critical intermediate in Suzuki-Miyaura cross-coupling reactions, enabling the synthesis of biaryl systems used in pharmaceuticals, agrochemicals, and optoelectronic materials .
Synthesis:
The compound is synthesized via a Debus-Radziszewski reaction, similar to its chloro-substituted analog (5-chloro-3-ethoxy-2-substituted benzaldehyde), which achieves a 48% yield after silica gel chromatography (petroleum ether/ethyl acetate eluent) . Its molecular formula is inferred as C14H19BO4 (calculated molecular weight: ~266.11 g/mol), derived by substituting the chlorine atom in ’s compound (C13H17BClO4, 310 g/mol) with hydrogen .
Properties
CAS No. |
1093643-93-6 |
|---|---|
Molecular Formula |
C15H21BO4 |
Molecular Weight |
276.14 g/mol |
IUPAC Name |
3-ethoxy-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde |
InChI |
InChI=1S/C15H21BO4/c1-6-18-12-9-7-8-11(10-17)13(12)16-19-14(2,3)15(4,5)20-16/h7-10H,6H2,1-5H3 |
InChI Key |
HVPGQTCZGDWBDI-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC=C2OCC)C=O |
Origin of Product |
United States |
Preparation Methods
Bromination Followed by Miyaura Borylation
Transition-Metal-Free Borylation Strategies
Direct Boron Insertion via Lithiation
A metal-free approach involves generating an aryl lithium intermediate, which reacts with 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane.
Procedure :
-
Directed Ortho-Metalation :
-
Quenching with Boron Electrophile :
Advantages :
Electrochemical Synthesis
Anodic Oxidation of Toluene Derivatives
Adapted from patented methods for analogous benzaldehyde derivatives, electrochemical oxidation offers a scalable route.
Procedure :
-
Substrate Preparation :
-
Electrolysis :
Mechanism :
The methoxy-isopropyl group directs anodic oxidation to the methyl group, forming the aldehyde functionality while preserving the ethoxy and boronate groups.
Comparative Analysis of Methods
| Method | Yield | Reaction Time | Cost | Scalability |
|---|---|---|---|---|
| Miyaura Borylation | 70–75% | 12–18 h | High | Moderate |
| Lithiation-Borylation | 60% | 6–8 h | Medium | Low |
| Electrochemical | 59% | 24–36 h | Low | High |
Key Observations :
-
Miyaura Borylation balances yield and scalability but requires expensive palladium catalysts.
-
Electrochemical Methods are cost-effective for industrial applications but need optimization to improve yields.
Emerging Techniques and Optimization
Flow Chemistry Applications
Recent advances in continuous flow systems enhance the safety and efficiency of Miyaura borylation:
Chemical Reactions Analysis
Types of Reactions
3-Ethoxy-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Nucleophiles like amines, thiols, or halides
Major Products
Oxidation: 3-Ethoxy-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid
Reduction: 3-Ethoxy-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl alcohol
Substitution: Various substituted benzaldehyde derivatives
Scientific Research Applications
3-Ethoxy-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and materials.
Biology: Investigated for its potential as a fluorescent probe or labeling agent due to its unique structural features.
Medicine: Explored for its potential in drug discovery and development, particularly in the design of boron-containing pharmaceuticals.
Industry: Utilized in the production of advanced materials, such as polymers and electronic components, due to its reactivity and stability
Mechanism of Action
The mechanism of action of 3-Ethoxy-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde involves its ability to undergo various chemical transformations. The dioxaborolane group can participate in Suzuki-Miyaura coupling reactions, forming carbon-carbon bonds with aryl or vinyl halides. The aldehyde group can engage in nucleophilic addition reactions, leading to the formation of various derivatives. These reactions are facilitated by the electronic properties of the substituents on the benzaldehyde ring .
Comparison with Similar Compounds
Key Observations :
- Substituent Position : The 2-position boronate group in the target compound enhances steric accessibility for cross-coupling compared to 4-substituted analogs (e.g., 4-Bpin benzaldehyde), which exhibit higher yields (100%) due to reduced steric hindrance .
- Electron Effects : The ethoxy group at the 3-position is electron-donating, contrasting with the electron-withdrawing chlorine in the 5-chloro analog. This difference modulates reactivity in Suzuki-Miyaura reactions, where electron-rich aryl boronates typically couple faster .
Market and Accessibility
- Cost: 3-Methyl-4-Bpin benzaldehyde () is priced at $924/g, reflecting its niche applications.
- Scalability : The 100% yield of 4-Bpin benzaldehyde () highlights its industrial viability, while the target compound’s moderate yield (48%) suggests optimization challenges .
Research Findings and Challenges
- Synthetic Challenges : Lower yields in ethoxy-substituted derivatives (vs. methoxy or unsubstituted analogs) arise from steric clashes during boronate formation .
- Stability : Pinacol boronate esters (e.g., target compound) are hydrolytically stable under basic conditions, critical for storage and handling .
- Emerging Applications : Ethoxy-substituted boronates are under exploration in two-photon fluorescence probes, leveraging their tunable electronic properties .
Biological Activity
3-Ethoxy-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde is a compound of interest due to its potential biological activities. This article reviews the biological activity associated with this compound, focusing on its mechanisms of action, effects on various biological systems, and relevant case studies.
Chemical Structure and Properties
The molecular structure of 3-Ethoxy-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde can be represented as follows:
- Molecular Formula : C₁₃H₁₈BNO₃
- Molecular Weight : 249.11 g/mol
- CAS Number : 1171892-40-2
This compound features a benzaldehyde moiety substituted with an ethoxy group and a dioxaborolane ring. The presence of the dioxaborolane structure is significant for its biological interactions.
Antimicrobial Activity
Research indicates that compounds containing dioxaborolane structures often exhibit antimicrobial properties. The mechanism by which these compounds exert their effects typically involves:
- Inhibition of Bacterial Cell Wall Synthesis : Similar to other boron-containing compounds, it is hypothesized that this compound may interfere with the synthesis of bacterial cell walls.
Cytotoxicity Studies
In vitro studies have demonstrated varying degrees of cytotoxicity against different cell lines. For instance:
- HepG2 Cells : Preliminary data suggest that compounds similar to 3-Ethoxy-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde exhibit cytotoxic effects at concentrations above 20 mg/L .
Study 1: Antitubercular Activity
A study focusing on structural analogs of dioxaborolane compounds revealed that certain derivatives demonstrated significant activity against Mycobacterium tuberculosis. The minimum inhibitory concentration (MIC) for these compounds was reported as low as 0.14 μM . This suggests that the dioxaborolane moiety may enhance the potency of antitubercular agents.
Study 2: Structure–Activity Relationship (SAR)
The SAR analysis indicated that modifications to the ethoxy group could influence both the potency and selectivity of the compound against specific bacterial strains. For example, the introduction of larger substituents on the benzene ring led to improved metabolic stability and enhanced biological activity .
Biological Activity Summary Table
Q & A
Q. What are the standard synthetic routes for 3-Ethoxy-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde, and how can reaction conditions be optimized for higher yields?
Methodological Answer: The synthesis typically involves borylation of a pre-functionalized benzaldehyde derivative. Key steps include:
- Substrate Preparation : Start with a halogenated or ethoxy-substituted benzaldehyde.
- Borylation : React with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane using a palladium catalyst (e.g., Pd(dppf)Cl₂) in anhydrous THF or dioxane under inert atmosphere .
- Optimization :
- Catalyst Loading : Reduce Pd catalyst to 1-2 mol% to minimize costs and side products.
- Solvent Choice : THF provides better solubility for polar intermediates compared to dioxane.
- Base Selection : Use K₂CO₃ for mild conditions or Cs₂CO₃ for enhanced reactivity in sterically hindered systems .
- Phase-Transfer Catalysts : Adding CTAB (cetyltrimethylammonium bromide) improves yields in biphasic systems (e.g., THF/H₂O) by facilitating reagent mixing .
Q. What purification techniques are effective for isolating this compound, and how do they impact purity?
Methodological Answer:
- Column Chromatography : Use silica gel with hexanes/ethyl acetate (3:1 to 1:1 gradient). Adding 0.25% Et₃N to the eluent suppresses boronate ester decomposition .
- Recrystallization : Ethanol or methanol at low temperatures (0–4°C) yields high-purity crystals. Monitor via TLC (Rf ≈ 0.4 in hexanes/EtOAc 2:1).
- Analytical Validation : Confirm purity via ¹H/¹³C NMR (e.g., δ ~9.8 ppm for aldehyde proton) and HRMS (calculated vs. observed [M+H]⁺) .
Q. How should researchers handle and store this compound to ensure stability?
Methodological Answer:
- Storage : Keep under argon at –20°C in amber vials to prevent oxidation and moisture absorption. Desiccants (e.g., molecular sieves) are critical .
- Handling : Use gloveboxes for air-sensitive steps. Avoid prolonged exposure to light, which can degrade the aldehyde group.
Advanced Research Questions
Q. How does the steric and electronic profile of this boronate ester influence its reactivity in cross-coupling reactions?
Methodological Answer:
- Steric Effects : The ethoxy group at the 3-position and dioxaborolane at the 2-position create significant steric hindrance. Use bulky ligands (e.g., SPhos or XPhos) to stabilize Pd catalysts and prevent β-hydride elimination .
- Electronic Effects : The electron-withdrawing aldehyde group reduces electron density at the boron center, slowing transmetallation. Counteract by using stronger bases (e.g., K₃PO₄) and elevated temperatures (80–100°C) .
- Case Study : In Suzuki-Miyaura couplings, aryl chlorides require Pd/XPhos systems, while bromides work with Pd(PPh₃)₄ .
Q. What strategies mitigate competing side reactions (e.g., proto-deboronation or aldehyde oxidation) in multi-step syntheses?
Methodological Answer:
Q. How can computational methods predict the regioselectivity of this compound in C–H functionalization reactions?
Methodological Answer:
- DFT Calculations : Model the transition state of C–H activation using software (e.g., Gaussian 16). Focus on Fukui indices to identify electron-rich aromatic positions .
- Case Study : For directed ortho-metalation, the aldehyde group acts as a directing group, but steric effects from the dioxaborolane may shift selectivity to para positions. Validate with isotopic labeling .
Q. How do structural modifications (e.g., varying substituents on the benzaldehyde ring) affect biological activity or material properties?
Methodological Answer:
- Biological Studies : Replace the ethoxy group with methoxy or hydroxy groups to modulate lipophilicity. Test bioavailability via logP measurements and cellular uptake assays .
- Materials Science : Introduce electron-deficient groups (e.g., –NO₂) to enhance electron transport in OLEDs. Characterize via cyclic voltammetry and UV-Vis spectroscopy .
Data Contradiction Analysis
Issue : Conflicting yields reported for similar syntheses (48% vs. 76%) .
Resolution : Differences arise from solvent polarity (THF vs. hexanes/EtOAc) and catalyst systems. Re-evaluate substrate solubility and reaction monitoring (e.g., in situ IR for boronate ester formation).
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
